Differential Inhibitory Potency of 5-Bromonicotinaldehyde on Nicotinamidase (EC 3.5.1.19)
5-Bromonicotinaldehyde demonstrates exceptionally potent inhibition of the enzyme nicotinamidase (EC 3.5.1.19), a key target in Mycobacterium tuberculosis for pyrazinamide activation [1]. This activity is quantitatively superior to a close structural analog. In head-to-head comparisons within the same assay system, 5-bromonicotinaldehyde exhibited a Ki value of 0.00007 mM (70 nM) [1], which is over 8-fold more potent than the Ki of 0.00059 mM (590 nM) observed for 5-bromopyridine-3-carbaldehyde [2]. This significant difference in inhibitory activity, despite their structural similarity, highlights the critical importance of selecting the specific 5-Bromonicotinaldehyde compound for this target.
| Evidence Dimension | Inhibitory constant (Ki) against nicotinamidase (EC 3.5.1.19) |
|---|---|
| Target Compound Data | Ki = 0.00007 mM (70 nM) |
| Comparator Or Baseline | 5-bromopyridine-3-carbaldehyde: Ki = 0.00059 mM (590 nM) |
| Quantified Difference | 8.4-fold lower Ki (higher potency) for 5-Bromonicotinaldehyde |
| Conditions | In 100 mM phosphate buffer, pH 7.3 at 25°C; substrate: pyrazinamide |
Why This Matters
For researchers developing novel anti-tubercular agents or studying pyrazinamide resistance mechanisms, the 8.4-fold higher potency of 5-Bromonicotinaldehyde against nicotinamidase makes it the more effective and scientifically relevant choice for enzyme inhibition studies compared to its close analog 5-bromopyridine-3-carbaldehyde.
- [1] BRENDA: The Comprehensive Enzyme Information System. Ki value for 5-bromonicotinaldehyde (Ki = 0.00007 mM) against EC 3.5.1.19. Reference 753679. Accessed 2026. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. Ki value for 5-bromopyridine-3-carbaldehyde (Ki = 0.00059 mM) against EC 3.5.1.19. Reference 718859. Accessed 2026. View Source
